molecular formula C₈H₁₀O₃ B1145522 (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one CAS No. 144128-26-7

(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one

Cat. No.: B1145522
CAS No.: 144128-26-7
M. Wt: 154.16
InChI Key:
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Description

(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one is a chemical compound with a unique structure that includes a tetrahydrofuran ring substituted with an ethylidene group and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions.

    Introduction of the Ethylidene Group: The ethylidene group is introduced via an aldol condensation reaction.

    Addition of the Oxoethyl Group: The oxoethyl group is added through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethylidene and oxoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4R)-3-Methylidene-4-(2-oxoethyl)tetrahydrofuran-2-one: Similar structure but with a methylidene group instead of an ethylidene group.

    (4R)-3-Ethylidene-4-(2-hydroxyethyl)tetrahydrofuran-2-one: Similar structure but with a hydroxyethyl group instead of an oxoethyl group.

Properties

IUPAC Name

2-[(3R,4Z)-4-ethylidene-5-oxooxolan-3-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-7-6(3-4-9)5-11-8(7)10/h2,4,6H,3,5H2,1H3/b7-2-/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHYJKATIMBATC-VLJCEMICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(COC1=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/[C@H](COC1=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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